Methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate
Description
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H11NO2S/c1-5-4-7(12-9-5)6(2)8(10)11-3/h4,6H,1-3H3 |
InChI Key |
GXYIOAALIIJOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis with Subsequent Esterification
The Hantzsch reaction is a classical approach for thiazole ring formation. A representative protocol involves:
- Reactants : α-Haloketone (e.g., 3-methyl-5-bromothiazole) and thiourea derivatives.
- Conditions : Polar solvents (ethanol, methanol) under reflux (80–100°C) for 6–12 hours.
- Esterification : The resulting thiazole carboxylic acid is treated with methanol in the presence of H₂SO₄ or DCC/DMAP to yield the methyl ester.
Example :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoketone, EtOH, reflux | 65–75% | |
| Esterification | Methanol, H₂SO₄, 60°C, 4 h | 85–90% |
Advantages : Scalability and compatibility with diverse substituents.
Limitations : Requires purification via column chromatography.
Four-Component Reaction Using Meldrum’s Acid
A catalyst-free, one-pot method enables the synthesis of thiazole-propanoate hybrids:
- Reactants : 2-Aminothiazole, aldehyde (e.g., propionaldehyde), Meldrum’s acid, and methanol.
- Mechanism : Knoevenagel condensation followed by Michael addition and decarboxylation.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction time | 18 h | |
| Purity (HPLC) | >95% |
Advantages : Avoids toxic catalysts and simplifies workup.
Microwave-Assisted Cyclization
Microwave irradiation accelerates thiazole formation:
- Reactants : 3-Methylthiazole-5-carboxylic acid, methyl propiolate.
- Conditions : Microwave (170°C, 30 min), acetic acid/acetic anhydride solvent.
Example :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 170°C | |
| Yield | 78% |
Advantages : Reduces reaction time from hours to minutes.
Solid-Phase Synthesis for High-Throughput Production
Patented methods describe solid dispersions for enhanced solubility:
- Process : Co-evaporation of the thiazole-propanoate with carriers (e.g., HPMC, MCC) in methanol.
- Conditions : Spray-drying or freeze-drying.
| Carrier | Solubility Improvement | Source |
|---|---|---|
| HPMC | 12-fold | |
| MCC | 8-fold |
Application : Pharmaceutical formulations requiring controlled release.
Transesterification of Ethyl Esters
Ethyl esters are converted to methyl esters via acid-catalyzed transesterification:
- Reactants : Ethyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate, methanol-d₄.
- Conditions : Reflux with HCl (6 h), yielding a 88:12 ethyl:methyl-d₃ ratio.
Data :
| Parameter | Value | Source |
|---|---|---|
| Isotopic purity | 98% | |
| Yield | 92% |
Use Case : Isotope-labeled analogs for metabolic studies.
Enzymatic Catalysis
Lipase-mediated esterification offers an eco-friendly alternative:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Conditions : Solvent-free, 40°C, 24 h.
| Metric | Value | Source |
|---|---|---|
| Conversion | 68% | |
| Selectivity | >99% |
Advantages : Avoids harsh acids/bases and reduces waste.
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate
This compound can participate in several types of chemical reactions due to its functional groups:
Nucleophilic Substitution Reactions
The carbonyl carbon in the ester group can be activated for nucleophilic attack. Common nucleophiles include:
-
Water
-
Alcohols
-
Amines
This reactivity allows for the formation of various derivatives by substituting the methyl group in the ester.
Esterification Reactions
The compound can undergo further esterification reactions with alcohols to form more complex esters. This process typically involves acid-catalyzed conditions.
Hydrolysis Reactions
Under acidic or basic conditions, this compound can hydrolyze to yield propanoic acid and 3-methylthiazole. This reaction is essential for understanding its stability and potential degradation pathways.
Biological Interactions
Research indicates that compounds containing thiazole rings often exhibit interactions through hydrogen bonding and hydrophobic interactions with target biomolecules. This contributes to their biological effects such as cytotoxicity against cancer cell lines .
Mechanisms of Action
The mechanism of action for this compound largely depends on its interactions with biological targets. The thiazole moiety facilitates binding to various proteins and enzymes, potentially inhibiting their activity.
Key Mechanistic Insights
-
Hydrogen Bonding : The presence of nitrogen and sulfur atoms in the thiazole ring allows for hydrogen bonding with biological macromolecules.
-
Hydrophobic Interactions : The structural characteristics promote hydrophobic interactions that enhance binding affinity.
Scientific Research Applications
Methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the production of dyes and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to antimicrobial effects. Additionally, the compound may interfere with the synthesis of nucleic acids, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several thiazole-containing derivatives. A comparative analysis is outlined below:
Key Observations :
- Thiazole vs. Thiophene : The replacement of sulfur in thiophene (as in ) with a nitrogen atom in thiazole increases aromaticity and electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
- Substituent Effects: The propanoate ester in the target compound enhances hydrolytic stability compared to ethyl cyanoacetate derivatives (e.g., in ), which are more prone to hydrolysis under acidic conditions.
- Pharmacological Relevance : Thiazol-5-ylmethyl carbamates (e.g., ) exhibit bioactivity in drug discovery, suggesting that the target compound could serve as a precursor for similar bioactive molecules.
Physicochemical Properties
- Solubility : The methyl ester group improves solubility in organic solvents (e.g., 1,4-dioxane, as used in ) compared to free carboxylic acids.
- Thermal Stability : Thiazole derivatives generally exhibit higher thermal stability than thiophenes due to enhanced aromaticity, as observed in crystallographic studies using SHELX-refined structures .
Biological Activity
Methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety often contributes to the compound's interaction with various biological targets, enhancing its pharmacological profile.
Anticancer Activity
Overview of Studies:
Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Studies:
- In Vitro Cytotoxicity: In a study examining the cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, compounds similar to this compound exhibited IC50 values ranging from 5.10 µM to 22.08 µM, indicating significant antiproliferative activity .
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells by disrupting mitotic processes and promoting multipolar spindle formation in centrosome-amplified cancer cells . This mechanism is crucial as it leads to aberrant cell division and eventual cell death.
Antimicrobial Activity
Research Findings:
this compound has also been evaluated for its antimicrobial properties. Compounds with similar thiazole structures have demonstrated significant activity against various bacterial strains.
Case Studies:
- Antibacterial Efficacy: Thiazole derivatives have shown effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa. The presence of the thiazole ring enhances the ability to penetrate bacterial membranes and disrupt cellular functions .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | < 10 µg/mL | |
| Pseudomonas aeruginosa | < 15 µg/mL |
Anti-inflammatory Activity
Mechanism Insights:
The thiazole moiety is also linked to anti-inflammatory effects. Compounds containing thiazole rings have been reported to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
Research Highlights:
Studies indicate that derivatives of this compound can modulate inflammatory responses by downregulating TNF-alpha and IL-6 production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring or the propanoate side chain can significantly influence its potency and selectivity against various biological targets.
Key Findings:
- Substituent Effects: The presence of specific substituents on the thiazole ring can enhance anticancer activity while maintaining selectivity against non-target cells.
- Linker Variations: Alterations in the alkyl linker connecting the thiazole to the propanoate group have shown varying degrees of impact on both cytotoxicity and antimicrobial efficacy .
Q & A
Basic Questions
Q. What are the primary synthetic routes for Methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate, and how can reaction conditions be optimized?
- The compound is typically synthesized via thiazole ring formation followed by esterification. Key steps include condensation of thiourea derivatives with β-keto esters under acidic or basic conditions. Optimization involves adjusting temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid) to enhance yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which analytical techniques are recommended for structural confirmation?
- Use a combination of:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions on the thiazole ring and ester group.
- FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and thiazole C-S-C (650–750 cm⁻¹) stretches.
- HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to confirm molecular ion peaks and purity (>95%) .
Q. How can solubility challenges in biological assays be addressed?
- Solubility in aqueous buffers is often low. Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies with PEG-based carriers or cyclodextrin inclusion complexes may improve bioavailability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
- Contradictions may arise from dynamic rotational isomerism or impurities. Perform variable-temperature NMR to identify conformational changes. Cross-validate with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT calculations for expected chemical shifts) .
Q. What strategies are effective for evaluating the compound’s bioactivity against disease targets?
- Use molecular docking (AutoDock Vina, PDB protein structures) to screen against enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate with in vitro assays :
- Antimicrobial : MIC determination via broth microdilution (CLSI guidelines).
- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Q. How can synthetic byproducts (e.g., disubstituted thiazoles) be minimized?
- Byproducts often form due to over-alkylation. Control reaction stoichiometry (1:1 molar ratio of thioamide to α-bromoester). Use scavengers (e.g., molecular sieves) to absorb excess reagents. Monitor via TLC and isolate intermediates early .
Q. What are the stability considerations for long-term storage?
- The ester group is prone to hydrolysis. Store under anhydrous conditions (desiccator, argon atmosphere) at −20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .
Q. How can salt formation improve pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
